molecular formula C26H25NO5 B537580 3-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-(oxolan-2-ylmethyl)propanamide

3-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-(oxolan-2-ylmethyl)propanamide

Cat. No.: B537580
M. Wt: 431.5 g/mol
InChI Key: FHXVQQUNNVGCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-(oxolan-2-ylmethyl)propanamide is a complex organic compound with a unique structure that combines elements of furochromen and tetrahydrofuran. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-(oxolan-2-ylmethyl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the furochromen core, followed by the introduction of the phenyl and methyl groups. The final steps involve the attachment of the tetrahydrofuran moiety and the propanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-(oxolan-2-ylmethyl)propanamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-(oxolan-2-ylmethyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-(oxolan-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (5-Methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-acetic acid: Shares the furochromen core but differs in the side chains.

    3-(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid: Similar core structure with different substituents.

Uniqueness

3-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-(oxolan-2-ylmethyl)propanamide is unique due to its combination of the furochromen core with the tetrahydrofuran and propanamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

3-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-(oxolan-2-ylmethyl)propanamide

InChI

InChI=1S/C26H25NO5/c1-16-19(9-10-25(28)27-14-18-8-5-11-30-18)26(29)32-24-13-23-21(12-20(16)24)22(15-31-23)17-6-3-2-4-7-17/h2-4,6-7,12-13,15,18H,5,8-11,14H2,1H3,(H,27,28)

InChI Key

FHXVQQUNNVGCTH-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)CCC(=O)NCC5CCCO5

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)CCC(=O)NCC5CCCO5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NPD-12671;  NPD 12671;  NPD12671

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-(oxolan-2-ylmethyl)propanamide
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3-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-(oxolan-2-ylmethyl)propanamide
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3-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-(oxolan-2-ylmethyl)propanamide
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3-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-(oxolan-2-ylmethyl)propanamide
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Reactant of Route 5
3-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-(oxolan-2-ylmethyl)propanamide
Reactant of Route 6
3-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-(oxolan-2-ylmethyl)propanamide

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